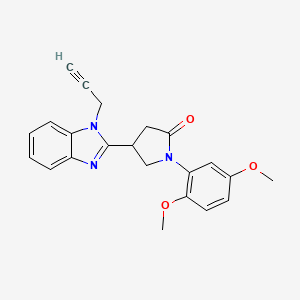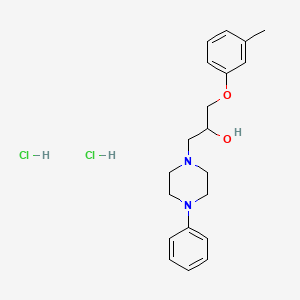
1-(4-Phenylpiperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Phenylpiperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride, also known as L-745,870, is a potent and selective antagonist of the dopamine D4 receptor. It was first synthesized in the early 1990s by researchers at Merck & Co. as part of a program to develop drugs for the treatment of schizophrenia and other psychiatric disorders. Since then, it has been widely used in scientific research to study the role of the D4 receptor in various physiological and behavioral processes.
科学的研究の応用
Synthesis and Pharmaceutical Applications
Synthesis as α_1 Receptor Antagonist : A study by Hon (2013) details the synthesis of derivatives of 1-(4-Phenylpiperazin-1-yl)-3-(m-tolyloxy)propan-2-ol with α1 receptor antagonistic activity. These compounds are synthesized through a two-step process and show potent α1 receptor antagonistic activity.
Antiarrhythmic and Antihypertensive Effects : Research by Malawska et al. (2002) discusses the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including those with a 3-(4-arylpiperazin-1-yl)propyl moiety, which displayed significant antiarrhythmic and antihypertensive activities.
Antimycobacterial Properties : According to Waisser et al. (2007), derivatives of 2-hydroxy-3-(4-phenylpiperazin-1-yl)-propylphenylcarbamates were tested for antimycobacterial activity against potential pathogenic strains, demonstrating their utility in antimicrobial applications.
Anticonvulsant Activity : The work of Kamiński et al. (2015) describes the synthesis of 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which showed broad spectra of anticonvulsant activity.
Chemical Properties and Synthesis
Structural Analysis and Binding Mechanism : Xu et al. (2016) conducted a study on the structural analysis and binding mechanism with α1A-adrenoceptor of a compound belonging to the class of arylpiperazine derivatives, providing insights into drug design for selective antagonists.
Electrochemical Synthesis : Research by Nematollahi & Amani (2011) explored the electrochemical oxidation of phenylpiperazine derivatives, presenting a novel and environmentally friendly method for the synthesis of these compounds.
Biological Applications
Antidepressant Properties : A study by Martínez-Esparza et al. (2001) focused on 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives showing dual action at 5-HT1A serotonin receptors and serotonin transporter, indicating their potential as a new class of antidepressants.
Tuberculostatic Activity : Foks et al. (2004) synthesized and tested (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and triazole derivatives for their tuberculostatic activity, highlighting their potential in treating tuberculosis.
特性
IUPAC Name |
1-(3-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2.2ClH/c1-17-6-5-9-20(14-17)24-16-19(23)15-21-10-12-22(13-11-21)18-7-3-2-4-8-18;;/h2-9,14,19,23H,10-13,15-16H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATGFTVWEHSDBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[butyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2733137.png)
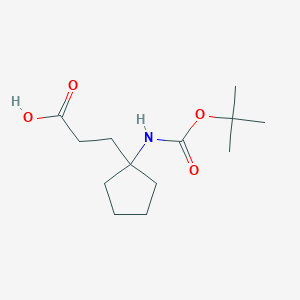
![2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B2733139.png)
![N-Ethyl-N-[2-[(4-hydroxy-2,3-dihydrochromen-4-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2733142.png)
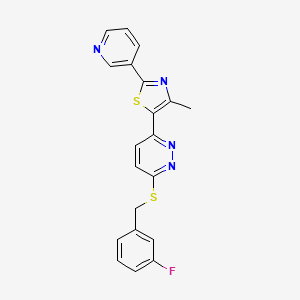


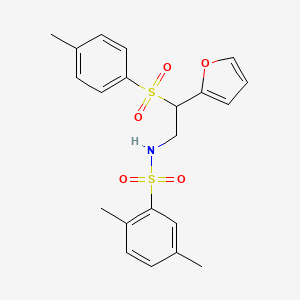
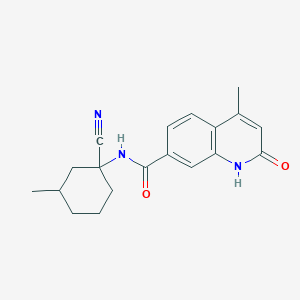

![4-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)
![8-ethoxy-3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2733151.png)
